Methyl(trimethylsilyl)cyanamide
Description
Methyl(trimethylsilyl)cyanamide is an organosilicon compound with the general formula CH₃–N(CN)–Si(CH₃)₃. For instance, highlights its use in oxidative addition reactions with cyclopentadienyl silicon compounds, forming structurally characterized products . The trimethylsilyl group enhances thermal stability and modifies electronic properties, making it valuable in precursor chemistry for ceramics or polymers .
Properties
CAS No. |
10568-78-2 |
|---|---|
Molecular Formula |
C5H12N2Si |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
methyl(trimethylsilyl)cyanamide |
InChI |
InChI=1S/C5H12N2Si/c1-7(5-6)8(2,3)4/h1-4H3 |
InChI Key |
HFVZZRKNWXPDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(trimethylsilyl)cyanamide can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl cyanide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl(trimethylsilyl)cyanamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add across carbon-oxygen double bonds, forming new carbon-carbon bonds.
Hydrolysis: It hydrolyzes in the presence of water to form trimethylsilanol and methylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Addition Reactions: The major products are often silylated cyanohydrins.
Hydrolysis: The primary products are trimethylsilanol and methylamine.
Scientific Research Applications
Methyl(trimethylsilyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl(trimethylsilyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group enhances the nucleophilicity of the cyanamide moiety, facilitating its participation in a range of chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethylsilyl Cyanide (TMSCN)
- Formula : (CH₃)₃Si–CN
- Key Properties :
- Applications: Widely used in cyanosilylation reactions to convert carbonyl compounds (e.g., ketones, aldehydes) into cyanohydrin trimethylsilyl ethers . Acts as a safer alternative to HCN in nucleophilic additions due to its controlled reactivity .
- Contrast with Methyl(trimethylsilyl)cyanamide :
Dimethyl Cyanamide
- Formula : (CH₃)₂N–CN
- Less hydrolytically stable compared to silylated analogs.
- Applications :
- Contrast :
Benzimidazolyl- and Benzothiazolyl-Cyanamides
- Examples :
- Key Properties :
- Applications :
- Primarily used in pharmaceutical or agrochemical research due to their heterocyclic frameworks.
- Contrast :
Cross-Linked Silylcarbodiimides
- Example : Oligomeric cyclic silylcarbodiimides (e.g., derived from methyl dichlorosilane and bis(trimethylsilyl)carbodiimide) .
- Key Properties :
- Form anhydrous gels via Si–H disproportionation.
- High thermal stability (>800°C), suitable for SiCN ceramic precursors.
- Contrast: this compound’s monomeric structure may offer better solubility for controlled polymerization, whereas cross-linked analogs provide mechanical robustness .
Comparative Data Table
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